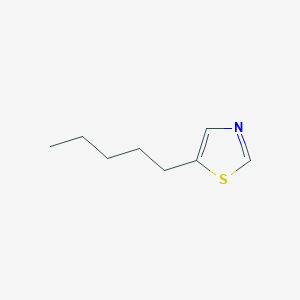

5-Pentyl-1,3-thiazole

Description

Structure

3D Structure

Properties

CAS No. |

96693-93-5 |

|---|---|

Molecular Formula |

C8H13NS |

Molecular Weight |

155.26 g/mol |

IUPAC Name |

5-pentyl-1,3-thiazole |

InChI |

InChI=1S/C8H13NS/c1-2-3-4-5-8-6-9-7-10-8/h6-7H,2-5H2,1H3 |

InChI Key |

GSIZIOFGSQLTRR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC1=CN=CS1 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-pentyl-1,3-thiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-pentyl-1,3-thiazole, a valuable heterocyclic compound with applications in medicinal chemistry and materials science. The primary synthetic route detailed herein is the widely recognized Hantzsch thiazole synthesis, which offers an efficient pathway to this target molecule. This document outlines the necessary precursors, detailed experimental protocols, and methods for purification and characterization.

Synthetic Strategy: The Hantzsch Thiazole Synthesis

The synthesis of this compound is most effectively achieved through the Hantzsch thiazole synthesis. This method involves the cyclocondensation of an α-haloaldehyde with a thioamide. In this specific case, the key precursors are 2-bromoheptanal and thioformamide. The overall synthetic scheme is presented below.

Figure 1: Overall synthetic workflow for this compound.

Experimental Protocols

Synthesis of 2-Bromoheptanal (Precursor 1)

The α-bromination of heptanal is a key step in this synthesis. A common and effective method involves the use of bromine in acetic acid.

Experimental Protocol:

-

In a flask equipped with a dropping funnel and a magnetic stirrer, dissolve heptanal (1 equivalent) in glacial acetic acid.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine (1 equivalent) in glacial acetic acid dropwise to the cooled solution while stirring vigorously. Maintain the temperature below 20°C during the addition.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2-3 hours.

-

Pour the reaction mixture into ice-water and extract the product with diethyl ether.

-

Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-bromoheptanal.

-

Purify the crude product by vacuum distillation.

Synthesis of Thioformamide (Precursor 2)

Thioformamide can be prepared from formamide by thionation using phosphorus pentasulfide (P₄S₁₀) in an appropriate solvent.

Experimental Protocol:

-

In a flask equipped with a mechanical stirrer and a reflux condenser, add formamide (1 equivalent) to anhydrous tetrahydrofuran (THF).

-

Cool the solution in an ice bath and slowly add phosphorus pentasulfide (0.4 equivalents) in portions with vigorous stirring. The addition should be controlled to maintain a manageable reaction rate.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours.

-

Cool the reaction mixture and decant the supernatant liquid.

-

Wash the remaining solid residue with THF.

-

Combine the supernatant and the THF washings and concentrate under reduced pressure to obtain crude thioformamide.

-

The crude product can often be used directly in the next step or can be further purified by crystallization from a suitable solvent such as ethyl acetate.

Hantzsch Synthesis of this compound

The final step involves the cyclocondensation of 2-bromoheptanal and thioformamide.

Experimental Protocol:

-

In a round-bottom flask, dissolve 2-bromoheptanal (1 equivalent) in a suitable solvent such as ethanol or dimethylformamide (DMF).

-

Add thioformamide (1 to 1.2 equivalents) to the solution.

-

Heat the reaction mixture to a temperature of 60-80°C and stir for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

If a precipitate forms, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.

-

Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude this compound by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Quantitative Data Summary

The following table summarizes the typical quantitative data for the synthesis of this compound. Please note that yields can vary depending on the specific reaction conditions and purity of the starting materials.

| Reaction Step | Starting Materials | Product | Typical Yield (%) |

| α-Bromination | Heptanal, Bromine, Acetic Acid | 2-Bromoheptanal | 60-75 |

| Thionation | Formamide, Phosphorus Pentasulfide, THF | Thioformamide | 50-70 |

| Hantzsch Thiazole Synthesis | 2-Bromoheptanal, Thioformamide, Ethanol/DMF | This compound | 70-85 |

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed by standard spectroscopic methods.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the pentyl group protons (a triplet for the terminal methyl group, multiplets for the methylene groups) and signals for the protons on the thiazole ring. The proton at the C2 position of the thiazole ring typically appears as a singlet at a downfield chemical shift. The proton at the C4 position will also appear as a singlet, slightly upfield from the C2 proton.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show distinct signals for the five carbons of the pentyl group and the three carbons of the thiazole ring. The chemical shifts of the thiazole carbons are characteristic of this heterocyclic system.

-

MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound (C₈H₁₃NS, MW: 155.26 g/mol ).

Logical Relationships in the Hantzsch Synthesis

The Hantzsch synthesis follows a well-established reaction mechanism.

Figure 2: Logical flow of the Hantzsch thiazole synthesis mechanism.

This guide provides a foundational framework for the synthesis of this compound. Researchers are encouraged to optimize the described conditions to suit their specific laboratory settings and purity requirements. Standard safety precautions should be followed when handling all chemicals, particularly bromine and phosphorus pentasulfide.

An In-depth Technical Guide to 5-pentyl-1,3-thiazole: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of 5-pentyl-1,3-thiazole, a heterocyclic compound of interest in various scientific domains. This document consolidates available data on its physicochemical characteristics, structural identifiers, and general synthetic approaches.

Core Chemical Properties

While specific experimental data for this compound is not widely available in public literature, its properties can be estimated based on known data for similar 5-alkyl-1,3-thiazole derivatives and general chemical principles. The following table summarizes the key structural and predicted physicochemical properties of this compound.

| Property | Value |

| Molecular Formula | C₈H₁₃NS |

| Molecular Weight | 155.26 g/mol |

| IUPAC Name | This compound |

| SMILES | CCCCCc1cncs1 |

| InChI Key | InChI=1S/C8H13NS/c1-2-3-4-5-8-6-9-7-10-8/h6-7H,2-5H2,1H3 |

| Boiling Point | Estimated to be in the range of 220-240 °C |

| Melting Point | Not available |

| Density | Estimated to be approximately 1.0 g/cm³ |

| Solubility | Expected to be soluble in organic solvents like ethanol, ether, and acetone; sparingly soluble in water.[1] |

Structural Elucidation

The structure of this compound consists of a five-membered aromatic ring containing one sulfur and one nitrogen atom at positions 1 and 3, respectively, with a pentyl group attached to the carbon atom at position 5. The thiazole ring is a planar and aromatic system, with π-electron delocalization contributing to its stability.[2][3]

The aromatic character of the thiazole ring is evident in its ¹H NMR spectral data, where ring protons typically resonate between 7.27 and 8.77 ppm, indicating a significant diamagnetic ring current.[2] For this compound, specific proton and carbon NMR chemical shifts would be influenced by the electron-donating nature of the pentyl group.

Caption: Chemical structure of this compound.

Experimental Protocols: Synthesis

A common and versatile method for the synthesis of thiazole derivatives is the Hantzsch thiazole synthesis .[4] This reaction typically involves the condensation of an α-haloketone with a thioamide. For the synthesis of this compound, a potential pathway would involve the reaction of a suitable α-halocarbonyl compound with thioformamide.

General Experimental Workflow for Hantzsch Thiazole Synthesis:

Caption: Generalized workflow for Hantzsch thiazole synthesis.

Detailed Hypothetical Protocol for this compound:

-

Reactant Preparation: An appropriate α-haloketone or α-haloaldehyde bearing the pentyl group at the α-position relative to the carbonyl group would be required. Thioformamide would serve as the source of the thiazole's sulfur and nitrogen atoms.

-

Reaction: The α-halocarbonyl compound and thioformamide are typically dissolved in a suitable solvent, such as ethanol.[4] The reaction mixture is then heated under reflux for a period of time to facilitate the condensation and cyclization.

-

Work-up: After the reaction is complete, the mixture is cooled, and the solvent is often removed under reduced pressure. The residue is then typically neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent.

-

Purification: The crude product obtained after extraction is then purified, commonly by distillation or column chromatography, to yield the pure this compound.

Biological Activities and Signaling Pathways

While specific studies on the biological activity of this compound are limited, the thiazole scaffold is a well-established pharmacophore present in numerous biologically active compounds and FDA-approved drugs.[5][6] Thiazole derivatives have been reported to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[7]

The biological activity of thiazole derivatives is often attributed to the ability of the thiazole ring to interact with various biological targets. The nature and position of substituents on the thiazole ring play a crucial role in determining the specific biological activity.[8] It is plausible that the pentyl group at the 5-position of the thiazole ring in this compound could influence its lipophilicity and, consequently, its interaction with biological membranes and protein targets. Further research is required to elucidate the specific biological activities and potential signaling pathways modulated by this particular compound.

Logical Relationship of Thiazole Structure to Biological Activity:

Caption: Influence of structure on the biological activity of thiazoles.

References

- 1. Heterocyclic compound thiazole | PPTX [slideshare.net]

- 2. Thiazole - Wikipedia [en.wikipedia.org]

- 3. 5-(1-Phenylpropyl)-1,3-thiazole | C12H13NS | CID 60063971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. mdpi.com [mdpi.com]

- 6. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents [mdpi.com]

- 7. SYNTHESIS OF 1,3-THIAZOLE DERIVATIVES [ouci.dntb.gov.ua]

- 8. globalresearchonline.net [globalresearchonline.net]

Spectroscopic Data and Analysis of 5-Pentyl-1,3-thiazole: A Technical Guide

This guide provides a detailed overview of the expected spectroscopic data for 5-pentyl-1,3-thiazole, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Due to the absence of published experimental spectra for this specific compound, this document presents predicted data based on the analysis of structurally similar alkyl-thiazole derivatives and fundamental principles of spectroscopic interpretation. The content is tailored for researchers, scientists, and professionals in drug development.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from known data for other alkyl-substituted thiazoles and general chemical shift and fragmentation principles.

Table 1: Predicted ¹H NMR Data for this compound (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 (thiazole) | 8.6 - 8.8 | s | - |

| H-4 (thiazole) | 7.6 - 7.8 | s | - |

| -CH₂- (α to thiazole) | 2.8 - 3.0 | t | 7-8 |

| -CH₂- (β to thiazole) | 1.6 - 1.8 | p | 7-8 |

| -CH₂-CH₂- (γ, δ) | 1.2 - 1.4 | m | - |

| -CH₃ (terminal) | 0.8 - 1.0 | t | 6-7 |

Table 2: Predicted ¹³C NMR Data for this compound (Solvent: CDCl₃)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-2 (thiazole) | 150 - 155 |

| C-4 (thiazole) | 140 - 145 |

| C-5 (thiazole) | 135 - 140 |

| -CH₂- (α to thiazole) | 30 - 35 |

| -CH₂- (β to thiazole) | 30 - 35 |

| -CH₂- (γ to thiazole) | 22 - 27 |

| -CH₂- (δ to thiazole) | 22 - 27 |

| -CH₃ (terminal) | 13 - 15 |

Table 3: Predicted Mass Spectrometry (MS) Data for this compound (Ionization Mode: Electron Ionization - EI)

| m/z | Predicted Identity | Notes |

| 155 | [M]⁺ | Molecular ion peak. |

| 140 | [M - CH₃]⁺ | Loss of a methyl radical. |

| 126 | [M - C₂H₅]⁺ | Loss of an ethyl radical. |

| 112 | [M - C₃H₇]⁺ | Loss of a propyl radical. |

| 98 | [M - C₄H₉]⁺ | McLafferty rearrangement or loss of a butyl radical. |

| 85 | [Thiazole ring fragment]⁺ | Fragmentation of the pentyl chain. |

Table 4: Predicted Infrared (IR) Spectroscopy Data for this compound (Sample Phase: Liquid film)

| Wavenumber (cm⁻¹) | Predicted Intensity | Vibration Type |

| 3100 - 3000 | Weak | C-H stretch (aromatic - thiazole ring) |

| 2955 - 2850 | Strong | C-H stretch (aliphatic - pentyl group) |

| ~1600 | Medium | C=N stretch (thiazole ring) |

| ~1480 | Medium | C=C stretch (thiazole ring) |

| 1465 - 1450 | Medium | C-H bend (aliphatic - CH₂) |

| 1380 - 1370 | Medium | C-H bend (aliphatic - CH₃) |

| ~800 - 600 | Medium-Strong | C-S stretch |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data. These should be adapted based on the specific instrumentation and laboratory safety procedures.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.[1][2] Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).[1]

-

Instrumentation: The data should be acquired on a Fourier transform NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher for better resolution.[3]

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters include a 30-45 degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

Process the free induction decay (FID) with an exponential window function to improve the signal-to-noise ratio, followed by a Fourier transform.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Due to the low natural abundance of ¹³C, a larger number of scans will be required compared to ¹H NMR.[4]

-

Typical parameters include a 45-degree pulse angle, a longer relaxation delay (e.g., 2-5 seconds), and broadband proton decoupling.

-

2. Mass Spectrometry (MS)

-

Sample Introduction: For a volatile liquid like this compound, direct infusion via a heated probe or injection into a gas chromatograph (GC-MS) is suitable.[5]

-

Ionization: Electron Ionization (EI) at a standard energy of 70 eV is typically used to generate fragment ions, which are crucial for structural elucidation.[5] Softer ionization techniques like Chemical Ionization (CI) or Electrospray Ionization (ESI) could be used to enhance the molecular ion peak.

-

Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).[6]

-

Data Acquisition: The mass spectrum is recorded, showing the relative abundance of different ions.

3. Infrared (IR) Spectroscopy

-

Sample Preparation: As this compound is expected to be a liquid at room temperature, a "neat" spectrum can be obtained by placing a drop of the pure liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.[7][8]

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for data acquisition.[9]

-

Data Acquisition:

-

First, a background spectrum of the empty salt plates is recorded.[10]

-

The sample is then placed in the instrument, and the sample spectrum is acquired.[10]

-

The instrument software automatically subtracts the background spectrum to produce the final IR spectrum of the compound.[10] The spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).[9]

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and structure elucidation of a synthesized compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

- 1. web.mit.edu [web.mit.edu]

- 2. NMR Spectroscopy [www2.chemistry.msu.edu]

- 3. researchgate.net [researchgate.net]

- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 5. diposit.ub.edu [diposit.ub.edu]

- 6. rsc.org [rsc.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. webassign.net [webassign.net]

- 9. emeraldcloudlab.com [emeraldcloudlab.com]

- 10. youtube.com [youtube.com]

An In-depth Technical Guide to the Synthesis and Characterization of 5-pentyl-1,3-thiazole

For Researchers, Scientists, and Drug Development Professionals

Overview of 5-pentyl-1,3-thiazole

This compound belongs to the thiazole family, a class of sulfur- and nitrogen-containing five-membered aromatic heterocycles. The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs due to its ability to engage in a variety of biological interactions. The pentyl substituent at the 5-position imparts lipophilicity to the molecule, which can influence its pharmacokinetic and pharmacodynamic properties.

Synthetic Pathway: The Hantzsch Thiazole Synthesis

The most direct and widely employed method for the synthesis of 5-substituted-1,3-thiazoles is the Hantzsch thiazole synthesis. This reaction involves the cyclocondensation of an α-haloketone with a thioamide. For the synthesis of this compound, the required precursors are 1-bromo-2-heptanone and thioformamide.

Experimental Protocol: Synthesis of 1-Bromo-2-heptanone

The α-bromination of ketones is a standard transformation in organic synthesis. Below is a plausible experimental protocol for the synthesis of 1-bromo-2-heptanone from 2-heptanone.

Materials:

-

2-Heptanone

-

N-Bromosuccinimide (NBS)

-

p-Toluenesulfonic acid (catalyst)

-

Ionic Liquid (e.g., [bmim]PF₆) or Dichloromethane

-

Diethyl ether

-

Saturated aqueous Na₂SO₃ solution

-

Anhydrous Na₂SO₄

Procedure:

-

To a solution of 2-heptanone (1 equivalent) in the chosen solvent (ionic liquid or dichloromethane), add a catalytic amount of p-toluenesulfonic acid (0.2 equivalents).

-

Add N-Bromosuccinimide (1.2 equivalents) to the mixture.

-

Stir the reaction mixture at room temperature for approximately 9 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, extract the product with diethyl ether.

-

Wash the combined organic extracts with a saturated aqueous solution of Na₂SO₃.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford crude 1-bromo-2-heptanone.

-

Purify the crude product by vacuum distillation.

Experimental Protocol: Synthesis of this compound

The Hantzsch condensation of 1-bromo-2-heptanone with thioformamide yields the target compound.

Materials:

-

1-Bromo-2-heptanone

-

Thioformamide

-

Potassium carbonate

-

Ethanol or Methanol

-

Diethyl ether

-

Water

-

Brine

-

Anhydrous MgSO₄

Procedure:

-

In a round-bottom flask, dissolve 1-bromo-2-heptanone (1 equivalent) and thioformamide (1.2 equivalents) in ethanol or methanol.

-

Add potassium carbonate (1.1 equivalents) to the mixture.

-

Reflux the reaction mixture for 3-5 hours, monitoring its progress by TLC.

-

After cooling to room temperature, remove the solvent under reduced pressure.

-

Partition the residue between diethyl ether and water.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate the solution under reduced pressure to obtain the crude this compound.

-

Purify the crude product by column chromatography on silica gel or by distillation.

Quantitative Data Summary

As no specific literature detailing the synthesis of this compound was identified, the following table presents expected and typical data based on analogous Hantzsch thiazole syntheses. Actual yields and physical properties will be dependent on the specific reaction conditions and purification efficacy.

| Parameter | 1-Bromo-2-heptanone | This compound |

| Molecular Formula | C₇H₁₃BrO | C₈H₁₃NS |

| Molecular Weight | 193.08 g/mol | 155.26 g/mol |

| Appearance | Colorless to pale yellow liquid | Pale yellow liquid |

| Boiling Point | Data not available | Estimated: 220-240 °C at 760 mmHg |

| Yield | Typically 70-90% | Typically 60-85% |

Characterization Data

The structural confirmation of this compound would be achieved through standard spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The expected proton NMR spectrum of this compound would exhibit characteristic signals for the thiazole ring protons and the pentyl chain.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.6 | s | 1H | H-2 (thiazole ring) |

| ~7.5 | s | 1H | H-4 (thiazole ring) |

| ~2.8 | t | 2H | -CH₂- (alpha to thiazole) |

| ~1.7 | quintet | 2H | -CH₂- (beta to thiazole) |

| ~1.3 | m | 4H | -CH₂-CH₂- |

| ~0.9 | t | 3H | -CH₃ |

¹³C NMR (Carbon NMR): The carbon NMR spectrum would show distinct signals for the aromatic thiazole carbons and the aliphatic pentyl carbons.

| Chemical Shift (δ, ppm) | Assignment |

| ~150 | C-2 (thiazole ring) |

| ~148 | C-4 (thiazole ring) |

| ~130 | C-5 (thiazole ring) |

| ~31 | -CH₂- (alpha to thiazole) |

| ~30 | -CH₂- |

| ~29 | -CH₂- |

| ~22 | -CH₂- |

| ~14 | -CH₃ |

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 155. Common fragmentation patterns for alkylthiazoles include cleavage of the alkyl chain.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Signaling Pathways and Biological Activity

Currently, there is no specific information in the scientific literature detailing the biological activity or associated signaling pathways for this compound. As a small, substituted heterocyclic molecule, its biological effects would need to be determined through in vitro and in vivo screening assays. Thiazole derivatives are known to interact with a wide range of biological targets, and the introduction of a pentyl group could modulate these interactions. Further research is required to elucidate any potential therapeutic applications.

Conclusion

This technical guide provides a comprehensive, albeit constructed, pathway for the synthesis and characterization of this compound based on the well-established Hantzsch thiazole synthesis. The detailed protocols for the preparation of the necessary starting materials and the final product, along with the expected analytical data, should serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. The lack of specific literature on this compound highlights an opportunity for further investigation into its synthesis, properties, and potential biological activities.

The Biological Landscape of 5-Pentyl-1,3-Thiazole Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The 1,3-thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. While extensive research has focused on various substitutions on the thiazole ring, the specific biological activities of derivatives bearing a 5-pentyl group have been a more niche area of investigation. This technical guide provides a comprehensive overview of the available scientific information on the biological activities of 5-pentyl-1,3-thiazole derivatives, summarizing key findings, experimental methodologies, and potential therapeutic applications.

Antimicrobial and Antifungal Potential

Thiazole derivatives are well-established as a class of compounds with significant antimicrobial properties.[1][2] While specific data on 5-pentyl substituted thiazoles is limited, the structure-activity relationship (SAR) of 5-alkylthiazole derivatives suggests that the lipophilicity conferred by the alkyl chain can influence antimicrobial efficacy.

One area of investigation for thiazole derivatives has been their potential as antimicrobial agents.[2][3] For instance, certain 2-amino-5-alkylidene-thiazol-4-ones have demonstrated activity against various bacterial strains.[3] Although a pentyl group at the 5-position is not explicitly detailed in many publicly available studies, the general findings for 5-alkyl substituted thiazoles indicate that modifications at this position can modulate the antibacterial and antifungal spectrum.

Table 1: Summary of Antimicrobial Activity Data for Representative Thiazole Derivatives (Illustrative)

| Compound Class | Test Organism | Activity Metric | Value | Reference |

| 2-Amino-5-alkylidene-thiazol-4-ones | Pseudomonas aeruginosa | MIC | Varies with substitution | [3] |

| 5-Hetarylthiazoles | Streptococcus pneumoniae | MIC | 0.03–0.06 µg/mL | [1] |

| 5-Hetarylthiazoles | Aspergillus fumigatus | MIC | Varies with substitution | [1] |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) - Broth Microdilution Method

A standard method to assess the antimicrobial activity of compounds like thiazole derivatives is the broth microdilution assay. This method determines the lowest concentration of a substance that prevents visible growth of a microorganism.

Workflow for MIC Determination

Anticancer and Cytotoxic Activities

The thiazole moiety is a recognized pharmacophore in the design of anticancer agents.[4][5][6][7] Research has explored the cytotoxicity of various thiazole derivatives against a range of cancer cell lines. While specific studies focusing on this compound derivatives are not prominent in the literature, the general class of 5-substituted thiazoles has been investigated. For example, studies on N-acylated 2-amino-5-benzyl-1,3-thiazoles have demonstrated cytotoxic effects on leukemia cell lines.[4] The substitution at the 5-position plays a crucial role in the molecule's interaction with biological targets.

Table 2: Summary of Cytotoxicity Data for Representative Thiazole Derivatives (Illustrative)

| Compound Class | Cell Line | Activity Metric | Value | Reference |

| N-acylated 2-amino-5-benzyl-1,3-thiazoles | K562 (myeloid leukemia) | IC50 | Varies with substitution | [4] |

| Phthalimide-thiazole derivatives | Various cancer cell lines | IC50 | Varies with substitution | [6] |

| 5-Aryl-1,3,4-thiadiazole-based thiazoles | MCF-7 (breast cancer) | IC50 | 3.77–24.79 µg/mL | [5] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Signaling Pathway in MTT Assay

Enzyme Inhibition

Thiazole-containing compounds have been investigated as inhibitors of various enzymes, playing roles in different disease pathways.[8][9] The structure-activity relationship of 1,3-thiazole derivatives as cholinesterase inhibitors has been a subject of study, indicating the potential for this scaffold in neurodegenerative disease research.[8] While specific data for 5-pentyl derivatives is scarce, the general principle of designing thiazole-based enzyme inhibitors often involves modifying substituents at various positions to achieve desired potency and selectivity.

Conclusion and Future Directions

The biological activity of this compound derivatives remains a relatively underexplored area within the broader field of thiazole medicinal chemistry. While the general pharmacological profile of thiazoles suggests potential for antimicrobial, anticancer, and enzyme inhibitory activities, there is a clear need for specific studies focusing on the 5-pentyl substitution. Future research should aim to synthesize and screen a library of this compound derivatives against a diverse panel of biological targets. Such studies would be instrumental in elucidating the specific structure-activity relationships and unlocking the therapeutic potential of this particular subclass of thiazole compounds. The detailed experimental protocols and conceptual frameworks provided in this guide offer a foundation for researchers to embark on such investigations.

References

- 1. researchgate.net [researchgate.net]

- 2. jchemrev.com [jchemrev.com]

- 3. Antimicrobial activity and cytotoxicity of some 2-amino-5-alkylidene-thiazol-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies [mdpi.com]

- 6. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study [mdpi.com]

- 8. The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity [comptes-rendus.academie-sciences.fr]

- 9. Thiazole conjugated amino acid derivatives as potent cytotoxic agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04425A [pubs.rsc.org]

5-Pentyl-1,3-thiazole: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth review of 5-pentyl-1,3-thiazole, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of data specific to this molecule, this document synthesizes information on the synthesis, spectroscopic properties, and biological activities of closely related 5-alkyl-1,3-thiazole derivatives. The content herein is intended to serve as a foundational resource for researchers and professionals engaged in the exploration and development of novel thiazole-based therapeutic agents. This guide outlines established synthetic protocols, presents expected analytical data, and discusses potential biological applications based on structure-activity relationships within the 5-alkyl-1,3-thiazole class.

Introduction

The 1,3-thiazole ring is a fundamental scaffold in numerous biologically active compounds, including a variety of natural products and synthetic pharmaceuticals.[1][2][3] Its derivatives have demonstrated a wide spectrum of pharmacological activities, such as antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[2][4][5] The substitution pattern on the thiazole ring plays a crucial role in modulating the biological efficacy and pharmacokinetic properties of these compounds. The 5-position of the thiazole ring is a key site for substitution, and the introduction of alkyl chains, such as a pentyl group, can significantly influence the lipophilicity and, consequently, the biological activity of the molecule. This guide focuses on this compound, providing a detailed overview of its synthesis, characterization, and potential therapeutic applications based on data from analogous compounds.

Synthesis of this compound

The most common and versatile method for the synthesis of 1,3-thiazoles is the Hantzsch thiazole synthesis.[6][7][8] This method involves the condensation of an α-haloketone or α-haloaldehyde with a thioamide. For the synthesis of this compound, a plausible approach would involve the reaction of a 1-halo-2-heptanone with formamide.

General Experimental Protocol: Hantzsch Thiazole Synthesis

The following is a generalized experimental protocol for the synthesis of a 5-alkyl-1,3-thiazole, which can be adapted for this compound.

Materials:

-

1-Bromo-2-heptanone (or 1-chloro-2-heptanone)

-

Thioformamide

-

Ethanol (or other suitable solvent)

-

Sodium bicarbonate (or other mild base)

-

Diethyl ether

-

Magnesium sulfate (anhydrous)

Procedure:

-

A solution of 1-bromo-2-heptanone (1.0 eq) in ethanol is prepared in a round-bottom flask.

-

Thioformamide (1.1 eq) is added to the solution, and the mixture is stirred at room temperature.

-

The reaction mixture is then heated to reflux for a specified period (typically 2-4 hours), with reaction progress monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is redissolved in diethyl ether and washed with a saturated aqueous solution of sodium bicarbonate to neutralize any acid formed during the reaction.

-

The organic layer is then washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is evaporated under reduced pressure to yield the crude this compound.

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).

Synthesis Workflow Diagram

References

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. researchgate.net [researchgate.net]

- 3. Thiazole - Wikipedia [en.wikipedia.org]

- 4. Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. chemhelpasap.com [chemhelpasap.com]

- 7. mdpi.com [mdpi.com]

- 8. synarchive.com [synarchive.com]

An In-depth Technical Guide to the Physical and Chemical Characteristics of 5-Pentyl-1,3-thiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical characteristics of 5-pentyl-1,3-thiazole. While specific experimental data for this compound is limited in publicly available literature, this guide consolidates information on closely related 5-alkyl-1,3-thiazoles to offer valuable insights for researchers. It covers synthetic methodologies, spectroscopic profiles, and potential biological activities, serving as a foundational resource for further investigation and application in drug discovery and development.

Introduction

Thiazole, a five-membered heterocyclic compound containing sulfur and nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1] Its derivatives exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4] The substitution pattern on the thiazole ring plays a crucial role in modulating its physicochemical properties and pharmacological effects. This guide focuses on this compound, a derivative with a lipophilic alkyl chain at the C5 position, which is anticipated to influence its membrane permeability and interaction with biological targets.

Physical and Chemical Properties

Table 1: Estimated Physical and Chemical Properties of this compound

| Property | Estimated Value | Notes |

| Molecular Formula | C₈H₁₃NS | - |

| Molecular Weight | 155.26 g/mol | - |

| Appearance | Pale yellow liquid | Based on the appearance of thiazole and its simple alkyl derivatives.[5] |

| Boiling Point | ~200-220 °C | Estimated based on the boiling points of other alkyl-substituted thiazoles. The boiling point increases with the length of the alkyl chain. |

| Density | ~1.0 g/mL | Estimated to be slightly less than the density of thiazole (1.2 g/mL) due to the less dense pentyl group.[6] |

| Solubility | Soluble in organic solvents (e.g., ethanol, ether, chloroform). Sparingly soluble in water. | The pentyl group increases lipophilicity, reducing water solubility compared to unsubstituted thiazole. |

Synthesis and Characterization

The synthesis of this compound can be achieved through established methods for thiazole ring formation, most notably the Hantzsch thiazole synthesis.

Experimental Protocol: Hantzsch Thiazole Synthesis

The Hantzsch synthesis involves the condensation of an α-haloketone with a thioamide.[7] For the synthesis of this compound, a suitable α-haloketone bearing a pentyl group at the α-position would be required.

General Procedure:

-

Preparation of the α-haloketone: An appropriate ketone (e.g., 2-heptanone) is halogenated at the α-position using a suitable halogenating agent (e.g., N-bromosuccinimide or sulfuryl chloride).

-

Reaction with Thioformamide: The resulting α-haloketone is then reacted with thioformamide in a suitable solvent, such as ethanol or a mixture of ethanol and water.[8]

-

Cyclization: The reaction mixture is typically heated to facilitate the cyclization and formation of the thiazole ring.[8]

-

Work-up and Purification: The reaction is worked up by neutralizing the mixture and extracting the product with an organic solvent. Purification is typically achieved by distillation or column chromatography.

Hantzsch synthesis workflow for this compound.

Spectroscopic Characterization

The structure of this compound can be confirmed using various spectroscopic techniques. The expected spectral data are extrapolated from known data for similar 5-alkyl-1,3-thiazoles.

3.2.1. 1H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the thiazole ring protons and the pentyl chain.

Table 2: Predicted 1H NMR Chemical Shifts (in CDCl₃)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-2 (thiazole) | ~8.6 - 8.8 | s |

| H-4 (thiazole) | ~7.2 - 7.4 | s |

| α-CH₂ (pentyl) | ~2.8 - 3.0 | t |

| β,γ,δ-CH₂ (pentyl) | ~1.2 - 1.8 | m |

| ω-CH₃ (pentyl) | ~0.9 | t |

3.2.2. 13C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

Table 3: Predicted 13C NMR Chemical Shifts (in CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 (thiazole) | ~150 - 155 |

| C-4 (thiazole) | ~140 - 145 |

| C-5 (thiazole) | ~130 - 135 |

| α-C (pentyl) | ~30 - 35 |

| β,γ,δ-C (pentyl) | ~22 - 32 |

| ω-C (pentyl) | ~14 |

3.2.3. Mass Spectrometry

Electron impact mass spectrometry (EI-MS) is expected to show a molecular ion peak corresponding to the molecular weight of this compound (m/z = 155). The fragmentation pattern would likely involve cleavage of the pentyl chain and fragmentation of the thiazole ring.[1][9]

Predicted mass fragmentation pathway of this compound.

3.2.4. Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the C-H bonds of the alkyl chain and the thiazole ring, as well as C=N and C-S stretching vibrations.

Table 4: Predicted IR Absorption Frequencies

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| C-H stretch (alkyl) | 2850-2960 |

| C-H stretch (aromatic) | ~3100 |

| C=N stretch (thiazole) | ~1600-1650 |

| C=C stretch (thiazole) | ~1400-1500 |

| C-S stretch (thiazole) | ~600-800 |

Biological Activity and Signaling Pathways

While specific biological data for this compound is scarce, the broader class of thiazole derivatives is known for a wide range of pharmacological activities. The presence of a long-chain alkyl group at the C5 position may enhance its interaction with lipophilic binding sites in biological targets.

Thiazole derivatives have been reported to exhibit activities such as:

-

Antimicrobial and Antifungal Activity: Many thiazole-containing compounds show potent activity against various bacterial and fungal strains.[4][10]

-

Anti-inflammatory Activity: Some thiazole derivatives act as anti-inflammatory agents.[3]

-

Anticancer Activity: The thiazole scaffold is present in several anticancer drugs and experimental agents.[4]

The precise mechanism of action and the signaling pathways involved are highly dependent on the overall structure of the molecule. For long-chain alkylthiazoles, potential mechanisms could involve disruption of cellular membranes or interaction with hydrophobic pockets of enzymes or receptors. Further research is required to elucidate the specific biological targets and signaling pathways modulated by this compound.

Potential biological activities of this compound.

Conclusion

This compound represents an intriguing molecule for further investigation in the field of medicinal chemistry. This technical guide provides a foundational understanding of its likely physical and chemical properties, a viable synthetic route, and expected spectroscopic characteristics based on data from analogous compounds. The predicted lipophilicity conferred by the pentyl group suggests that this compound may possess interesting biological activities. Future experimental work is necessary to validate these predictions and to fully explore the therapeutic potential of this compound and its derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. scs.illinois.edu [scs.illinois.edu]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thiazole - Wikipedia [en.wikipedia.org]

- 6. US20170240541A1 - Process for preparing thiazole derivatives - Google Patents [patents.google.com]

- 7. chemhelpasap.com [chemhelpasap.com]

- 8. m.youtube.com [m.youtube.com]

- 9. article.sapub.org [article.sapub.org]

- 10. Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]

5-Pentyl-1,3-Thiazole: A Technical Overview for Researchers

CAS Number: 96693-93-5 Molecular Formula: C₈H₁₃NS

This technical guide provides a comprehensive overview of 5-pentyl-1,3-thiazole, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. Due to the limited availability of specific experimental data for this particular molecule in publicly accessible literature, this document focuses on its fundamental properties, a plausible synthetic route based on established methodologies for analogous 5-alkyl-1,3-thiazoles, and potential areas of biological investigation by drawing parallels with related thiazole derivatives.

Chemical and Physical Properties

While specific, experimentally determined data for this compound is not extensively documented, its properties can be predicted based on its structure. A summary of its basic molecular information is provided in Table 1.

| Property | Value |

| CAS Number | 96693-93-5 |

| Molecular Formula | C₈H₁₃NS |

| Molecular Weight | 155.26 g/mol |

| IUPAC Name | This compound |

| SMILES | CCCCCc1cncs1 |

| InChI Key | InChI=1S/C8H13NS/c1-2-3-4-6-8-7-10-5-9-8/h5,7H,2-4,6H2,1H3 |

Table 1: Physicochemical Properties of this compound

Synthesis Methodology

A common and effective method for the synthesis of 5-substituted-1,3-thiazoles is through the Hantzsch thiazole synthesis or variations thereof. A plausible experimental protocol for the synthesis of this compound is outlined below. This protocol is a generalized procedure and would require optimization for specific laboratory conditions.

Proposed Synthesis of this compound

A potential synthetic route to this compound involves the reaction of a 2-haloketone with a thioamide. For the synthesis of the target compound, 1-bromo-2-heptanone would be a suitable starting material, reacting with formamide in the presence of a sulfur source like phosphorus pentasulfide, or directly with thioformamide.

Experimental Protocol:

-

Preparation of Thioformamide: Thioformamide can be prepared by reacting formamide with phosphorus pentasulfide (P₄S₁₀). The reaction is typically carried out in an inert solvent such as pyridine or dioxane at elevated temperatures. The product is then isolated by distillation under reduced pressure.

-

Cyclization Reaction (Hantzsch Synthesis):

-

To a solution of 1-bromo-2-heptanone (1 equivalent) in a suitable solvent such as ethanol or isopropanol, add thioformamide (1.1 equivalents).

-

The reaction mixture is heated to reflux for several hours (typically 4-8 hours) and monitored by thin-layer chromatography (TLC) for the disappearance of the starting materials.

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is then neutralized with a weak base, such as a saturated sodium bicarbonate solution.

-

The crude product is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

-

Purification: The crude this compound is purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

-

Characterization: The structure of the purified product should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Potential Therapeutic Applications of 5-Pentyl-1,3-thiazole: A Technical Guide for Drug Discovery Professionals

Introduction

The 1,3-thiazole ring is a prominent scaffold in medicinal chemistry, forming the core of numerous approved drugs and biologically active compounds.[1][2] Its unique electronic properties and ability to engage in various intermolecular interactions make it a privileged structure in drug design.[1][2] While the therapeutic potential of many substituted thiazoles has been extensively explored, 5-pentyl-1,3-thiazole (CAS No. 96693-93-5) remains a relatively under-investigated molecule.[3] This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the potential therapeutic applications of this compound. By extrapolating from the known biological activities of structurally related 5-alkyl and other substituted thiazoles, this document will outline promising avenues for future research and development.

This guide will delve into potential applications in oncology, infectious diseases, inflammation, and neurology. It will also provide detailed experimental methodologies for key assays, summarize quantitative data in structured tables, and present signaling pathways and experimental workflows using Graphviz diagrams to facilitate a deeper understanding of the core concepts.

Synthesis of this compound

The synthesis of this compound can be achieved through established methods for thiazole ring formation, most notably the Hantzsch thiazole synthesis. This method typically involves the condensation of an α-haloketone with a thioamide. For the synthesis of this compound, a plausible synthetic route would involve the reaction of a 1-halo-2-heptanone with formamide.

Potential Therapeutic Applications

Based on the extensive literature on thiazole derivatives, this compound holds potential in several therapeutic areas. The lipophilic nature of the pentyl group at the C5 position may influence the compound's pharmacokinetic profile and its interaction with biological targets.

Anticancer Activity

Thiazole derivatives have demonstrated significant potential as anticancer agents, with several compounds entering clinical trials.[4][5] The proposed mechanisms of action are diverse and include the inhibition of key kinases, disruption of mitochondrial function, and induction of apoptosis.[1][6]

Structure-Activity Relationship (SAR) Insights: Structure-activity relationship studies of various thiazole derivatives have shown that the nature of the substituent at the C5 position can significantly impact anticancer activity.[1] While direct data for a pentyl group is limited, studies on other 5-substituted thiazoles suggest that a moderately sized lipophilic group can be beneficial for activity against certain cancer cell lines.[7] The pentyl group may enhance membrane permeability, leading to increased intracellular concentrations.

Potential Molecular Targets: Based on the activities of other thiazole-containing anticancer agents, potential molecular targets for this compound could include:

-

Receptor Tyrosine Kinases (RTKs): Such as VEGFR, EGFR, and others involved in tumor angiogenesis and proliferation.[1]

-

Apoptotic Pathways: Induction of apoptosis through modulation of Bcl-2 family proteins or activation of caspases.[1][6]

Experimental Protocols:

-

MTT Assay for Cytotoxicity:

-

Seed cancer cells (e.g., MCF-7, A549, HepG2) in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.

-

Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the half-maximal inhibitory concentration (IC50) value.

-

-

Caspase-3 Activity Assay:

-

Treat cancer cells with this compound at its IC50 concentration for 24 hours.

-

Lyse the cells and collect the protein extract.

-

Incubate the lysate with a caspase-3 specific substrate (e.g., Ac-DEVD-pNA).

-

Measure the release of p-nitroaniline (pNA) by reading the absorbance at 405 nm.

-

Quantify the caspase-3 activity relative to an untreated control.

-

Quantitative Data from Related Compounds:

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 2-amino-4-(4-methoxyphenyl)-5-(4-methylphenyl)thiazole | MCF-7 | 1.61 | [6] |

| 2-amino-4-(4-chlorophenyl)-5-(4-methylphenyl)thiazole | HepG-2 | 1.98 | [6] |

| Thiazole Derivative 11c | HCT-116 | 3.4 | [4] |

| Thiazole Derivative 6g | HepG-2 | 4.1 | [4] |

Signaling Pathway Diagram:

Caption: Potential anticancer signaling pathways modulated by this compound.

Antimicrobial Activity

The thiazole nucleus is a key component of many antimicrobial agents, including some penicillin derivatives.[8][9][10] Thiazole-containing compounds have demonstrated broad-spectrum activity against various bacteria and fungi.[8][9][10]

Structure-Activity Relationship (SAR) Insights: In the context of antimicrobial activity, the lipophilicity of substituents on the thiazole ring can play a crucial role in their ability to penetrate microbial cell walls.[11] A pentyl group at the C5 position could enhance the compound's interaction with the lipid bilayers of bacterial membranes, potentially leading to increased efficacy.

Potential Mechanisms of Action:

-

Inhibition of essential enzymes: Targeting enzymes involved in microbial metabolism or cell wall synthesis.[11]

-

Disruption of cell membrane integrity: The lipophilic pentyl group may facilitate insertion into the microbial membrane, leading to leakage of cellular contents.

Experimental Protocols:

-

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC):

-

Prepare a twofold serial dilution of this compound in a 96-well microtiter plate containing Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).

-

Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

-

Incubate the plates at 37°C for 24 hours (for bacteria) or at 35°C for 48 hours (for fungi).

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

Quantitative Data from Related Compounds:

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Thiazole Derivative 7 | Streptococcus pneumoniae | 0.03-0.06 | [12] |

| Thiazole Derivative 24 | Streptococcus pneumoniae | 0.03-0.06 | [12] |

| Thiazole Derivative 4 | Aspergillus fumigatus | < Amphotericin B | [12] |

| Thiazole Derivative 22 | Aspergillus fumigatus | < Amphotericin B | [12] |

Experimental Workflow Diagram:

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Anti-inflammatory Activity

Certain thiazole derivatives have been reported to possess anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[13][14]

Structure-Activity Relationship (SAR) Insights: The anti-inflammatory activity of thiazole derivatives is often influenced by the substituents on the ring.[13] A lipophilic group like pentyl at the C5 position might enhance binding to the active sites of inflammatory enzymes.

Potential Mechanisms of Action:

-

Inhibition of COX-1 and COX-2: Reducing the production of prostaglandins.

-

Inhibition of 5-LOX: Decreasing the synthesis of leukotrienes.

-

Modulation of pro-inflammatory cytokines: Such as TNF-α and IL-6.[14]

Experimental Protocols:

-

In Vitro COX/LOX Inhibition Assay:

-

Use commercially available enzyme-based assay kits for COX-1, COX-2, and 5-LOX.

-

Incubate the respective enzyme with its substrate (e.g., arachidonic acid) in the presence of varying concentrations of this compound.

-

Measure the product formation (e.g., PGE2 for COX, LTB4 for LOX) using ELISA or other detection methods.

-

Calculate the IC50 values for each enzyme.

-

Logical Relationship Diagram:

Caption: Mechanism of anti-inflammatory action of this compound.

Neuroprotective Effects

Recent studies have highlighted the potential of thiazole derivatives in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[15][16][17] Their mechanisms of action often involve antioxidant effects and modulation of key signaling pathways in the central nervous system.[15][18]

Structure-Activity Relationship (SAR) Insights: The ability of a compound to cross the blood-brain barrier (BBB) is critical for its neuroprotective activity. The lipophilicity imparted by the pentyl group could potentially enhance the BBB permeability of this compound.

Potential Mechanisms of Action:

-

Antioxidant activity: Scavenging reactive oxygen species (ROS) and reducing oxidative stress in neuronal cells.[15]

-

Modulation of neurotransmitter receptors: For instance, acting as an antagonist at AMPA receptors to prevent excitotoxicity.[18]

-

Inhibition of enzymes involved in neurodegeneration: Such as monoamine oxidase (MAO) or beta-secretase (BACE1).[16]

Experimental Protocols:

-

In Vitro Neuroprotection Assay:

-

Culture neuronal cells (e.g., SH-SY5Y) and pre-treat with various concentrations of this compound for 24 hours.

-

Induce neuronal damage by exposing the cells to a neurotoxin (e.g., 6-hydroxydopamine for a Parkinson's model, or glutamate for an excitotoxicity model).

-

Assess cell viability using the MTT assay.

-

Measure markers of oxidative stress (e.g., ROS levels using DCFDA) or apoptosis (e.g., caspase-3 activity).

-

Conclusion and Future Directions

While direct experimental evidence for the therapeutic applications of this compound is currently lacking, the extensive body of research on structurally related thiazole derivatives provides a strong rationale for its investigation. The presence of a C5-pentyl group suggests potentially favorable pharmacokinetic properties, such as enhanced membrane permeability and blood-brain barrier penetration.

Future research should focus on the synthesis and systematic biological evaluation of this compound in the therapeutic areas outlined in this guide. Initial in vitro screening for anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities will be crucial to identify the most promising avenues for further development. Subsequent lead optimization studies could then explore modifications to the thiazole scaffold to enhance potency and selectivity. The information and protocols provided in this technical guide offer a solid foundation for initiating such research endeavors.

References

- 1. archives.ijper.org [archives.ijper.org]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. a2bchem.com [a2bchem.com]

- 4. Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. jchemrev.com [jchemrev.com]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 2024.sci-hub.se [2024.sci-hub.se]

- 13. Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: an analogue-based drug design approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. Neuroprotective thiazole sulfonamides against 6-OHDA-induced Parkinsonian model: in vitro biological and in silico pharmacokinetic assessments - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 1,3-thiazole Derivatives: A Scaffold with Considerable Potential in the Treatment of Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Assessing the Effects of Thiazole-Carboxamide Derivatives on the Biophysical Properties of AMPA Receptor Complexes as a Potential Neuroprotective Agent [mdpi.com]

Navigating the Mechanistic Landscape of Thiazole Derivatives: A Technical Guide for Researchers

Disclaimer: This technical guide addresses the broader class of 1,3-thiazole derivatives, as a comprehensive search of scientific literature revealed a lack of specific studies on the mechanism of action of 5-pentyl-1,3-thiazole. The information presented herein is based on published research on various substituted thiazole compounds and is intended to provide a foundational understanding of their potential biological activities and mechanisms for researchers, scientists, and drug development professionals.

The 1,3-thiazole ring is a prominent scaffold in medicinal chemistry, found in numerous FDA-approved drugs and biologically active compounds.[1][2] Its derivatives have been shown to exhibit a wide array of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant activities.[3][4] This guide summarizes key findings on the mechanisms of action of various thiazole derivatives, providing insights into their therapeutic potential.

Diverse Biological Activities of Thiazole Derivatives

The versatility of the thiazole scaffold allows for substitutions at various positions, leading to a broad spectrum of biological activities. Researchers have extensively explored these derivatives for their therapeutic applications.

Anticancer Activity

A significant area of investigation for thiazole derivatives is oncology. Studies have demonstrated their efficacy against various cancer cell lines. The anticancer effects are often attributed to the inhibition of key signaling pathways involved in cell growth, proliferation, and survival. For instance, certain thiazole derivatives have been identified as potent inhibitors of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), both crucial regulators of cell metabolism and growth.[5][6] Others have been shown to target vascular endothelial growth factor receptor-2 (VEGFR-2), a key mediator of angiogenesis.

Antimicrobial Activity

The thiazole moiety is a core component of several antimicrobial agents.[7] Derivatives of 1,3-thiazole have demonstrated broad-spectrum activity against various bacterial and fungal strains.[8] The mechanism of their antimicrobial action can vary, with some compounds inhibiting essential enzymes in microbial metabolic pathways.

Other Pharmacological Activities

Beyond cancer and microbial infections, thiazole derivatives have been investigated for a range of other therapeutic applications. These include roles as anti-inflammatory agents, anticonvulsants, and inhibitors of various other enzymes. The specific substitutions on the thiazole ring play a crucial role in determining the compound's biological target and therapeutic effect.

Key Signaling Pathways Modulated by Thiazole Derivatives

Research into the mechanism of action of bioactive thiazole derivatives has identified several key signaling pathways that are frequently modulated by these compounds.

PI3K/mTOR Signaling Pathway

The PI3K/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers. Several studies have reported the development of thiazole derivatives as dual inhibitors of PI3K and mTOR.[5][6] By targeting both kinases, these compounds can effectively shut down this pro-survival pathway, leading to apoptosis and cell cycle arrest in cancer cells.

Caption: Simplified PI3K/mTOR signaling pathway and points of inhibition by certain thiazole derivatives.

Experimental Protocols for Mechanism of Action Studies

Elucidating the mechanism of action of a compound requires a series of well-designed experiments. The following are generalized protocols for key assays used in the study of thiazole derivatives.

In Vitro Kinase Inhibition Assay

This assay is used to determine the ability of a compound to inhibit the activity of a specific kinase, such as PI3K or VEGFR-2.

General Procedure:

-

Reagents and Materials: Recombinant human kinase, substrate (e.g., a peptide or protein), ATP, assay buffer, test compound (thiazole derivative), and a detection reagent (e.g., an antibody that recognizes the phosphorylated substrate or a luminescence-based ATP detection kit).

-

Assay Protocol:

-

The kinase, substrate, and test compound are pre-incubated in the assay buffer in a microplate well.

-

The kinase reaction is initiated by the addition of ATP.

-

The reaction is allowed to proceed for a defined period at a specific temperature.

-

The reaction is stopped, and the amount of phosphorylated substrate or remaining ATP is quantified using the detection reagent.

-

-

Data Analysis: The percentage of kinase inhibition is calculated relative to a control reaction without the test compound. The IC50 value (the concentration of the compound that causes 50% inhibition) is determined by fitting the dose-response data to a suitable equation.

Caption: A generalized experimental workflow for an in vitro kinase inhibition assay.

Cell Viability and Cytotoxicity Assays

These assays are fundamental in cancer research to assess the effect of a compound on cell proliferation and survival.

General Procedure (MTT Assay):

-

Cell Culture: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the thiazole derivative and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

-

Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The absorbance is proportional to the number of viable cells. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Quantitative Data Summary

The following table summarizes the biological activities of various thiazole derivatives as reported in the literature. It is important to note that these are examples, and the activity is highly dependent on the specific substitutions on the thiazole ring.

| Compound Class | Target/Activity | Example IC50 Values | Cell Lines/Organisms |

| Thiazole Derivatives | PI3Kα/mTOR Inhibition | PI3Kα: ~0.086 µM; mTOR: ~0.221 µM[5] | Leukemia HL-60(TB)[6] |

| Thiazole Derivatives | VEGFR-2 Inhibition | ~0.093 µM | MCF-7, MDA-MB-231 |

| Thiazole Derivatives | Anticancer (Cytotoxicity) | Varies widely based on structure | Various cancer cell lines |

| Thiazole Derivatives | Antimicrobial | MIC values vary | Gram-positive and Gram-negative bacteria, Fungi |

| Thiazole Derivatives | Anticonvulsant | ED50 < 20 mg/kg | In vivo models |

Note: IC50 and MIC values are highly dependent on the specific compound and experimental conditions. The values presented are illustrative examples from the literature on various thiazole derivatives.

Conclusion

The 1,3-thiazole scaffold remains a highly privileged structure in the development of new therapeutic agents. While specific data on this compound is not currently available, the extensive research on other thiazole derivatives provides a strong foundation for understanding its potential biological activities. The ability of substituted thiazoles to potently and selectively modulate key biological targets, such as kinases, highlights their promise in drug discovery. Further investigation into the synthesis and biological evaluation of a wider range of 5-alkyl-1,3-thiazole derivatives could uncover novel therapeutic agents with unique mechanisms of action. Researchers are encouraged to utilize the generalized protocols and pathway information presented in this guide as a starting point for their investigations into this versatile class of compounds.

References

- 1. books.rsc.org [books.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 6. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thiazole synthesis [organic-chemistry.org]

- 8. prepchem.com [prepchem.com]

Methodological & Application

Application Notes and Protocols for the Analytical Detection of 5-Pentyl-1,3-thiazole

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the qualitative and quantitative analysis of 5-pentyl-1,3-thiazole in various sample matrices. The protocols focus on Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), which are common techniques for the analysis of volatile and semi-volatile organic compounds.

Introduction

This compound is a heterocyclic compound containing a thiazole ring substituted with a pentyl group. Thiazole derivatives are of significant interest in pharmaceutical and fragrance industries due to their diverse biological activities and sensory properties. Accurate and sensitive analytical methods are crucial for the detection and quantification of this compound in research and quality control settings. This document outlines detailed protocols for its analysis using GC-MS and HPLC.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for developing and optimizing analytical methods.

| Property | Value | Source |

| Molecular Formula | C₈H₁₃NS | ChemSpider |

| Molecular Weight | 155.26 g/mol | ChemSpider |

| Boiling Point | 227.8 °C (Predicted) | ChemSpider |

| LogP | 3.1 (Predicted) | ChemSpider |

| Solubility | Soluble in organic solvents like methanol, ethanol, dichloromethane. | General Knowledge |

Analytical Methods

The primary methods for the analysis of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) for volatile analysis and High-Performance Liquid Chromatography (HPLC) for less volatile or thermally labile samples.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[1]

1. Sample Preparation: The choice of sample preparation method depends on the sample matrix.

-

Liquid Samples (e.g., solutions, oils):

-

Solid Samples (e.g., powders, tissues):

-

Homogenize the solid sample.

-

Perform a solvent extraction by adding a suitable organic solvent (e.g., methanol, dichloromethane) to the homogenized sample.

-

Vortex or sonicate the mixture for 15-30 minutes to ensure efficient extraction.

-

Centrifuge the sample to pellet the solid material.[3]

-

Carefully transfer the supernatant to a clean vial.

-

If necessary, concentrate the extract under a gentle stream of nitrogen and reconstitute in a known volume of a suitable solvent for GC-MS analysis.

-

Filter the final extract through a 0.45 µm syringe filter into a GC vial.

-

-

Headspace Analysis for Volatile Samples:

-

Place a known amount of the liquid or solid sample into a headspace vial and seal it.

-

Incubate the vial at a controlled temperature (e.g., 60-80 °C) for a specific time (e.g., 15-30 minutes) to allow volatile compounds to partition into the headspace.[1]

-

Use a gas-tight syringe or an automated headspace sampler to inject a portion of the headspace gas into the GC-MS.

-

2. GC-MS Instrumentation and Parameters:

| Parameter | Recommended Setting |

| Gas Chromatograph | |

| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column |

| Injection Volume | 1 µL |

| Injector Temperature | 250 °C |

| Injection Mode | Splitless or Split (e.g., 10:1) |

| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |

| Oven Temperature Program | Initial temperature of 60 °C, hold for 2 min, ramp to 250 °C at 10 °C/min, hold for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Mass Range | m/z 40-400 |

| Scan Mode | Full Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis |

3. Data Analysis:

-

Qualitative Analysis: Identify this compound by comparing its retention time and mass spectrum with that of a reference standard. The expected mass spectrum would show a molecular ion peak (M⁺) at m/z 155 and characteristic fragment ions.

-

Quantitative Analysis: Create a calibration curve using standard solutions of this compound of known concentrations. Quantify the analyte in samples by comparing its peak area to the calibration curve.

The following table presents example validation parameters for a hypothetical GC-MS method for this compound, based on typical performance for similar analytes.

| Parameter | Result |

| Linearity Range | 0.1 - 10 µg/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.05 µg/mL |

| Limit of Quantification (LOQ) | 0.15 µg/mL |

| Precision (%RSD) | < 10% |

| Accuracy (Recovery %) | 90 - 110% |

High-Performance Liquid Chromatography (HPLC)

HPLC is suitable for the analysis of less volatile or thermally unstable thiazole derivatives.

1. Sample Preparation:

-

Dissolve the sample in the mobile phase or a compatible solvent.

-

Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

-

Transfer the filtered solution to an HPLC vial.

2. HPLC Instrumentation and Parameters:

| Parameter | Recommended Setting |

| HPLC System | |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase | Isocratic or gradient elution with a mixture of Acetonitrile and Water (e.g., 70:30 v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detector | |

| Type | UV-Vis Detector |

| Wavelength | 254 nm (or wavelength of maximum absorbance for this compound) |

3. Data Analysis:

-

Qualitative Analysis: Identify this compound by comparing its retention time with that of a reference standard.

-

Quantitative Analysis: Prepare a calibration curve from standard solutions of known concentrations. Determine the concentration of the analyte in the sample by comparing its peak area to the calibration curve.

The following table provides example validation parameters for a hypothetical HPLC method for this compound, based on typical performance for similar analytes.[4]

| Parameter | Result |

| Linearity Range | 0.5 - 50 µg/mL |

| Correlation Coefficient (r²) | > 0.998 |

| Limit of Detection (LOD) | 0.1 µg/mL[4] |

| Limit of Quantification (LOQ) | 0.3 µg/mL[4] |

| Precision (%RSD) | < 5%[4] |

| Accuracy (Recovery %) | 95 - 105%[4] |

Visualizations

Workflow for GC-MS Analysis

Caption: Workflow for the GC-MS analysis of this compound.

Logical Relationship of Analytical Method Selection

Caption: Decision tree for selecting an analytical method for this compound.

References

Application Notes and Protocols: Synthesis of 5-pentyl-1,3-thiazole

For Researchers, Scientists, and Drug Development Professionals